2-m-Tolylamino-thiazol-4-one 2-m-Tolylamino-thiazol-4-one
Brand Name: Vulcanchem
CAS No.: 27052-16-0
VCID: VC3178754
InChI: InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
SMILES: CC1=CC(=CC=C1)N=C2NC(=O)CS2
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

2-m-Tolylamino-thiazol-4-one

CAS No.: 27052-16-0

Cat. No.: VC3178754

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

2-m-Tolylamino-thiazol-4-one - 27052-16-0

Specification

CAS No. 27052-16-0
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name 2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Standard InChI Key GFQLBTVJHQTLFT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N=C2NC(=O)CS2
Canonical SMILES CC1=CC(=CC=C1)N=C2NC(=O)CS2

Introduction

Chemical Structure and Properties

2-m-Tolylamino-thiazol-4-one is characterized by a thiazole ring with a tolyl (methylphenyl) group attached to the amino substituent at position 2, and a ketone group at position 4. The "m" designation indicates that the methyl group is in the meta position on the tolyl ring, making it a 3-methylanilino derivative.

Physical Properties

The compound 2-m-Tolylamino-thiazol-4-one possesses distinctive physical characteristics that are summarized in Table 1.

Table 1: Physical Properties of 2-m-Tolylamino-thiazol-4-one

PropertyValue
CAS Number27052-16-0
Molecular FormulaC₁₀H₁₀N₂OS
Molecular Weight206.26400 g/mol
Density1.31 g/cm³
Boiling Point332.7°C at 760 mmHg
Flash Point155°C
Exact Mass206.05100
PSA (Polar Surface Area)70.25000
LogP2.12140
Vapour Pressure0.000143 mmHg at 25°C
Index of Refraction1.662

These physical properties indicate that 2-m-Tolylamino-thiazol-4-one is a relatively stable compound with a high boiling point, which suggests strong intermolecular forces . The moderate LogP value (2.12140) indicates a balance between hydrophilicity and lipophilicity, potentially facilitating membrane permeability in biological systems.

Chemical Properties

The chemical reactivity of 2-m-Tolylamino-thiazol-4-one is primarily determined by its functional groups. The thiazole ring contains both a nitrogen and sulfur atom, making it an electron-rich heterocycle with nucleophilic sites. The carbonyl group at position 4 can participate in various reactions typical of ketones, including nucleophilic addition reactions and condensations.

The amino linkage between the thiazole ring and the tolyl group can undergo reactions characteristic of secondary amines. The presence of the methyl group on the aromatic ring increases electron density through an inductive effect, potentially influencing the reactivity of the compound.

Structural Comparison with Related Compounds

Comparing 2-m-Tolylamino-thiazol-4-one with its structural isomers and related compounds provides valuable insights into structure-activity relationships. Table 2 presents a comparison with 2-p-Tolylamino-thiazol-4-one, a para-substituted isomer.

Table 2: Comparison of 2-m-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one

Property2-m-Tolylamino-thiazol-4-one2-p-Tolylamino-thiazol-4-one
CAS Number27052-16-066625-35-2
Molecular FormulaC₁₀H₁₀N₂OSC₁₀H₁₀N₂OS
Molecular Weight206.26400 g/mol206.27 g/mol
Methyl PositionMeta (3-position)Para (4-position)
Boiling Point332.7°C at 760 mmHgNot Available
Density1.31 g/cm³Not Available

The primary structural difference between these isomers is the position of the methyl group on the aromatic ring, which can significantly affect their biological activities and physicochemical properties .

Biological Activities and Applications

Anticancer Properties

Numerous thiazole derivatives have demonstrated anticancer properties, suggesting potential applications for 2-m-Tolylamino-thiazol-4-one in cancer research. Related compounds like 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester have shown the ability to induce apoptosis in cancer cells through activation of caspase pathways.

The anticancer mechanism of action for these compounds is multifaceted and may involve:

  • Inhibition of key enzymes in cell proliferation pathways

  • Disruption of cell cycle progression

  • Induction of apoptotic cell death

  • Interference with DNA replication or repair mechanisms

Thiosemicarbazone derivatives of thiazoles have particularly demonstrated significant antitumor activities, with some compounds currently in clinical trials . For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) has advanced to phase II clinical trials for cancer treatment.

Research Developments and Future Perspectives

The field of thiazole chemistry continues to evolve, with increasing interest in structure-activity relationships and the development of more efficient synthetic methods. Future research on 2-m-Tolylamino-thiazol-4-one might focus on:

  • Development of optimized, high-yielding synthetic routes with fewer environmental impacts

  • Comprehensive evaluation of its biological activities against various pathogens and cancer cell lines

  • Structure modification studies to enhance its pharmacological properties

  • Investigation of potential synergistic effects when combined with established drugs

  • Exploration of novel applications beyond the pharmaceutical field

The versatile thiazole scaffold offers numerous opportunities for derivatization, potentially leading to compounds with enhanced properties or novel activities. Computational methods and structure-based design approaches could accelerate the development of 2-m-Tolylamino-thiazol-4-one derivatives with improved efficacy and selectivity.

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